6,8-Dimethyl-8,9-didehydroergoline

Cytostatic Activity Ergot Alkaloids Cancer Research

6,8-Dimethyl-8,9-didehydroergoline (CAS 548-42-5), commonly known as agroclavine, is a naturally occurring ergot alkaloid belonging to the clavine subclass. This tetracyclic indolo[4,3-fg]quinoline derivative is a biosynthetic precursor to lysergic acid and its derivatives in the ergot alkaloid pathway.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 548-42-5
Cat. No. B1664434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-8,9-didehydroergoline
CAS548-42-5
Synonymsagroclavine
agroclavine-1
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
InChIInChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3
InChIKeyXJOOMMHNYOJWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-8,9-didehydroergoline (Agroclavine) Procurement: Clavine Alkaloid Identity and Baseline Characteristics for Research Use


6,8-Dimethyl-8,9-didehydroergoline (CAS 548-42-5), commonly known as agroclavine, is a naturally occurring ergot alkaloid belonging to the clavine subclass [1]. This tetracyclic indolo[4,3-fg]quinoline derivative is a biosynthetic precursor to lysergic acid and its derivatives in the ergot alkaloid pathway [2]. Agroclavine is characterized as a D1 dopamine receptor and α1-adrenoceptor agonist, and it has documented cytostatic and antimicrobial activities .

Identity
Clavine alkaloid reference compound for ergot alkaloid research
Cell Studies
Supports cell-model cytostatic endpoint evaluation
Receptor
Receptor pharmacology context: 5-HT2A/α1 interaction profile

Why Generic Substitution of 6,8-Dimethyl-8,9-didehydroergoline with Other Clavine Alkaloids Is Scientifically Unsound


The clavine alkaloid subclass exhibits profound pharmacodynamic divergence driven by substituent variations at the N-1 and N-6 positions, as well as stereochemical differences at the C-8 and C-10 ring junctions [1]. Procurement of 'generic' ergolines for research is therefore unreliable; for example, cytostatic potency varies over a 3-fold range among closely related clavines, and some lysergic acid derivatives are completely inactive [2]. Receptor selectivity profiles also differ substantially, with certain analogs showing pure antagonism while others act as partial agonists at the same receptor [1]. This molecular-level non-equivalence makes precise compound selection critical for reproducible research outcomes.

1

Cytostatic potency may shift significantly among clavine analogs; some lysergic acid derivatives show no activity in the same model.

2

5-HT2A and α1-adrenoceptor profiles range from antagonism to partial agonism; receptor response cannot be assumed equivalent.

3

N-1/N-6 substitution and stereochemistry alter scaffold identity; generic clavine procurement may not reproduce reported endpoint context.

Quantitative Differentiation Evidence for 6,8-Dimethyl-8,9-didehydroergoline Against Closest Analogs


Cytostatic Potency in L5178y Mouse Lymphoma Cells: Agroclavine vs. Clavine Derivatives and Lysergic Acid Analogs

In a direct head-to-head comparison, agroclavine demonstrated an ED50 of 3.9 μM for inhibiting growth of L5178y mouse lymphoma cells [1]. This potency is comparable to 1-propyl-agroclavine (ED50 3.5 μM) and superior to 6-cyano-6-nor-festuclavine (ED50 11.8 μM). Critically, all lysergic acid derivatives tested, including LSD and methylergometrine, were completely inactive in this assay [1]. This establishes the Δ8,9-double bond in agroclavine's structure as a key pharmacophoric element for cytostatic activity not present in lysergic acid amides.

Cytostatic Comparison
Head-to-head
ED50 3.9 µM vs 1-propyl-agroclavine (3.5 µM), 6-cyano-6-norfestuclavine (11.8 µM); lysergic acid derivatives inactive.
Supports cytostatic endpoint review; cell-model response context.
L5178y lymphoma model; cell growth inhibition.
Cytostatic Activity Ergot Alkaloids Cancer Research

Structural Basis for Cytostatic Activity: N-1 vs. N-6 Substituent Effects in Agroclavine Series

A follow-up SAR study of 20 agroclavine derivatives confirmed that the substituent at the N-1 position is critical for cytostatic activity, whereas the substituent at N-6 has significantly less influence unless it is hydrogen [1]. This provides a direct structural rationale for why agroclavine (N-1 = H, N-6 = CH3) cannot be substituted by N-6-modified analogs like 6-noragroclavine derivatives without losing activity, and guides procurement of the correct scaffold for SAR expansion.

SAR Determinant
Class-level
N-1 substitution tolerated; N-6 substitution detrimental when hydrogen.
Guides agroclavine scaffold for N-1 derivatization studies.
20-compound L5178y cytostatic assay.
Structure-Activity Relationship (SAR) Agroclavine Derivatives Medicinal Chemistry

5-HT2A and α1-Adrenoceptor Interaction Profile: Agroclavine vs. Clavine Panel in Vascular Tissue

A comprehensive study of eight naturally occurring clavines in rat tail artery and aorta revealed a spectrum of antagonism and partial agonism at 5-HT2A receptors (pKB/pKP range: 4.84–7.81) and α1-adrenoceptors (pKB range: 5.34–7.09) [1]. While individual values for agroclavine are not extracted from the abstract, the study establishes that agroclavine is among the active members of this class, with costaclavine (pKP = 4.84) serving as the low-affinity baseline due to its trans-CD ring junction. This context positions agroclavine as distinct from the virtually inactive costaclavine and from the purely antagonistic or partial agonistic profiles of other clavines.

Receptor Pharmacology
Class-level
Agroclavine in active range of 5-HT2A/α1 panel; distinct from low-affinity costaclavine.
Supports intermediate-potency vascular tool context.
Rat tail artery/aorta contraction assays.
Receptor Pharmacology Vasoconstriction Clavine Alkaloids

Optimal Use Cases for Procuring 6,8-Dimethyl-8,9-didehydroergoline Based on Quantitative Differentiation


Primary Cytostatic Screening and Antitumor SAR Studies

Procure agroclavine as the positive control or parent scaffold for cytostatic screening campaigns. Its defined ED50 of 3.9 μM in the L5178y lymphoma model [1] provides a quantitative benchmark against which novel derivatives can be compared. Avoid lysergic acid derivatives, which are proven inactive in this context.

N-1 Derivatization for Enhanced Bioactivity Research

Use agroclavine specifically for N-1 alkylation programs. SAR evidence confirms that N-1 substitution maintains or modulates cytostatic activity, whereas N-6 modification is detrimental [1]. Procurement of the correct parent compound is critical for generating active libraries.

Intermediate-Potency Vascular Pharmacological Tool

Select agroclavine as a mid-potency clavine for ex vivo vascular contraction studies. Its receptor interaction profile is distinct from low-affinity analogs like costaclavine and the more potent partial agonist lysergol [1], making it suitable for experiments requiring moderate 5-HT2A/α1-adrenoceptor modulation.

Ergot Alkaloid Biosynthesis and Biotransformation Research

Agroclavine is the direct biosynthetic precursor to elymoclavine and lysergic acid [1]. It is the essential substrate for studying clavine oxidase (CloA) activity and engineering ergot alkaloid pathways, a role that structurally similar but biosynthetically downstream compounds cannot fulfill.

Application
Selection Property
Validation Focus
Cancer cell-model cytostatic studies
Cytostatic activity context
Cell growth inhibition endpoint review
N-1 derivatization SAR studies
Scaffold substitution tolerance profile
SAR-guided N-1 substitution review
Vascular receptor pharmacology studies
5-HT2A/α1 receptor interaction profile
Receptor activity range interpretation
Ergot alkaloid biosynthetic pathway studies
Biosynthetic precursor context
CloA substrate specificity review
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